molecular formula C19H22O5 B1195890 2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester

2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester

Cat. No. B1195890
M. Wt: 330.4 g/mol
InChI Key: BEDXARYXRBYZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester is a member of coumarins and an isopropyl ester.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on similar compounds suggests applications in chemical synthesis and structural analysis. For instance, the synthesis of tetrahydrobenzo[b]thiophenes and chromonyl oxazolones, involving similar compounds, has been explored in chemical studies. These processes often entail the creation of heterocyclic compounds and the examination of their structural properties using various spectroscopic techniques (Vasylyev et al., 1999), (Jones, 1981).

Biological Activity Studies

Compounds with structural similarities to 2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester have been studied for their biological activities. For instance, derivatives of benzofuran and benzopyran have been evaluated for their potential antimicrobial properties and other biological activities (El-Fattah, 1998).

Novel Compound Synthesis

The synthesis of novel compounds using similar chemical structures is a significant area of research. This includes the development of new heterocyclic compounds, which are crucial in the pharmaceutical industry for drug development and other applications (Levai et al., 2002).

Germination Inhibition Research

Some studies have investigated the germination inhibitory effects of compounds structurally related to this compound. These studies are important for understanding plant biology and developing agricultural chemicals (Oh et al., 2002).

properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

propan-2-yl 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetate

InChI

InChI=1S/C19H22O5/c1-11(2)23-17(20)10-22-15-8-12(3)9-16-18(15)13-6-4-5-7-14(13)19(21)24-16/h8-9,11H,4-7,10H2,1-3H3

InChI Key

BEDXARYXRBYZRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)OC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester
Reactant of Route 2
Reactant of Route 2
2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester
Reactant of Route 3
Reactant of Route 3
2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester
Reactant of Route 4
Reactant of Route 4
2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester
Reactant of Route 5
Reactant of Route 5
2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester
Reactant of Route 6
Reactant of Route 6
2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester

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